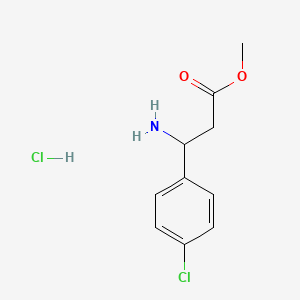

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

説明

BenchChem offers high-quality Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLTQXMMBPPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655128 | |

| Record name | Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124082-19-5 | |

| Record name | Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS 124082-19-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, with the CAS number 124082-19-5, is a synthetic β-amino acid derivative that has garnered interest within the scientific community. As a chiral molecule, it can exist as (R) and (S) enantiomers, with the specified CAS number referring to the racemic mixture. This compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily as an intermediate in the synthesis of more complex, biologically active molecules.[1] Its structural similarity to neurotransmitters and other endogenous molecules makes it a compound of interest for investigating structure-activity relationships, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations.

Chemical and Physical Properties

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a white solid with a melting point range of 127-129 °C.[2] Its chemical structure features a central propanoate backbone with a methyl ester, an amino group, and a 4-chlorophenyl substituent at the β-position. The hydrochloride salt form enhances its solubility in aqueous media.

| Property | Value | Source |

| CAS Number | 124082-19-5 | [2] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [2] |

| Molecular Weight | 250.12 g/mol | [3] |

| Physical Form | White solid | [2] |

| Melting Point | 127-129 °C | [2] |

| IUPAC Name | methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

| SMILES | COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl | [3] |

| InChI Key | CKHLTQXMMBPPQU-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing

The synthesis of racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is typically achieved through a two-step process: the formation of the corresponding carboxylic acid followed by esterification.

Step 1: Synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid

A common and efficient method for the synthesis of the carboxylic acid precursor is the reaction of 4-chlorobenzaldehyde with malonic acid and ammonium acetate in ethanol.[5] This one-pot reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Experimental Protocol:

-

To a suitable reaction vessel, add 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in ethanol.

-

Heat the mixture to reflux with vigorous stirring for approximately 8 hours. The reaction mixture will initially become clear and then a precipitate will form.[5]

-

After cooling the mixture to room temperature, the resulting crystalline solid is collected by filtration.[5]

-

The crude product can be washed with cold ethanol and dried to yield 3-amino-3-(4-chlorophenyl)propanoic acid.

Step 2: Esterification to Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

The second step involves the esterification of the synthesized carboxylic acid to its methyl ester, followed by salt formation. A standard and effective method for this transformation is the Fischer esterification, which utilizes an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.[6]

Experimental Protocol:

-

Suspend 3-amino-3-(4-chlorophenyl)propanoic acid (1.0 eq) in methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

The residue can be dissolved in a suitable solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

To form the hydrochloride salt, the resulting methyl ester is dissolved in an appropriate solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same solvent.

-

The precipitated Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Applications in Drug Discovery and Research

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural features make it a precursor for molecules targeting the central nervous system and other biological systems.

Precursor to GABA Analogues

The structural similarity of the 3-amino-3-(4-chlorophenyl)propanoic acid core to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential as a scaffold for developing GABA analogues. Such compounds are of significant interest for the treatment of neurological disorders like epilepsy, anxiety, and neuropathic pain. The (S)-enantiomer of the corresponding carboxylic acid has been noted for its potential in modulating neurotransmitter systems.[1]

Enzyme Inhibition

There are indications that derivatives of 3-amino-3-arylpropanoic acids may exhibit inhibitory activity against certain enzymes. While specific studies on Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are not widely published, related compounds have been investigated for their biological effects. Further research is warranted to explore the potential of this compound and its derivatives as inhibitors of enzymes such as cathepsin K, which is involved in bone resorption.

Antimicrobial Activity

Some preliminary reports suggest that this class of compounds may possess antimicrobial properties. However, these findings are not yet substantiated by extensive studies, and the mechanism of action remains to be elucidated.

Analytical Characterization

The identity and purity of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons, and the methyl ester protons.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. For chiral molecules, chiral HPLC methods can be developed to separate and quantify the individual enantiomers.

-

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound, which should correspond to its molecular formula.

Safety and Handling

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For storage, it should be kept in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

Conclusion

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS 124082-19-5) is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from commercially available starting materials makes it an accessible building block for the creation of more complex molecules. While its own biological activity is not yet fully characterized in publicly available literature, its structural relationship to known bioactive compounds, particularly GABA analogues, suggests that it and its derivatives are promising candidates for further investigation. As with any chemical reagent, proper safety precautions must be observed during its handling and use.

References

- United States Patent 6,448,228 B1. (1999). Fungicidal dipeptides.

- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.

- Al-Hiari, Y. M., et al. (2020). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 25(15), 3485.

-

Scribd. (n.d.). A One-pot Synthesis of 3-Amino-3-Arylpropionic Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.

-

Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. Retrieved from [Link]

-

Chem-Impex. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Scielo. (2020). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.

-

MDPI. (2021). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Retrieved from [Link]

- Google Patents. (n.d.). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

-

PubChem. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]

-

Chemsrc. (n.d.). METHYL (3R)-3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 3. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride: Synthesis, Characterization, and Biological Context

Abstract

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various biologically active molecules. Its structural similarity to γ-aminobutyric acid (GABA) analogues positions it as a compound of significant interest in neuroscience and medicinal chemistry. This guide provides an in-depth analysis of the compound, covering its chemical identity, validated synthesis and purification protocols, comprehensive analytical characterization, and its established role within the broader context of drug development, particularly concerning GABA-B receptor modulation.

Introduction and Chemical Identity

Methyl 3-amino-3-(4-chlorophenyl)propanoate is a β-amino ester, a class of compounds with significant utility in organic synthesis and pharmaceutical development.[1][2] The presence of a chiral center at the C3 position, a 4-chlorophenyl ring, and a methyl ester functional group makes it a versatile building block. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for both storage and reaction chemistry.

This compound is structurally related to Baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid], a well-known muscle relaxant and antispastic agent that acts as a selective agonist for the GABA-B receptor.[3] This structural relationship underscores the compound's importance as a key intermediate for synthesizing Baclofen, its derivatives, and other potential GABA-B receptor modulators.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties for Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is provided below.

| Property | Value | Source |

| IUPAC Name | methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride | [4][5] |

| Synonyms | (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl | [4] |

| CAS Number | 124082-19-5 (racemate), 1217530-86-3 (R-enantiomer) | [1][6] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [1] |

| Molecular Weight | 250.12 g/mol | [4] |

| Appearance | White solid | [1] |

| Melting Point | 127-129 °C | [1] |

Synthesis and Purification Protocol

The synthesis of β-amino esters like Methyl 3-amino-3-(4-chlorophenyl)propanoate can be approached through several routes. A common and effective method involves a variation of the Mannich reaction or Michael addition.[7] The following protocol describes a robust, multi-step synthesis adapted from established methodologies for related compounds, designed for high yield and purity.

Synthesis Workflow Diagram

The overall synthetic strategy is depicted below, starting from 4-chlorobenzaldehyde and proceeding through a nitro-aldol condensation and subsequent reduction.

Caption: Simplified GABA-B receptor signaling cascade upon agonist binding.

Upon activation by an agonist, the GABA-B receptor engages a Gi/o-type G-protein. [3][8]The G-protein dissociates into its α and βγ subunits, which mediate downstream effects:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP). [9]2. Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the postsynaptic membrane. [8]It also inhibits voltage-gated Ca²⁺ channels on presynaptic terminals, reducing neurotransmitter release. [3] The combined effect is a potent inhibition of neuronal activity, which is the basis for the therapeutic effects of Baclofen in treating spasticity.

Conclusion

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a compound of high strategic importance in medicinal chemistry. Its well-defined structure serves as an essential scaffold for the synthesis of GABA-B receptor agonists, most notably Baclofen. The synthetic protocols, while requiring careful control of reaction conditions, are robust and scalable. A thorough understanding of its chemical properties, synthesis, and biological context is crucial for researchers and scientists in the field of drug development aiming to explore and create novel therapeutics for neurological disorders.

References

- Vertex AI Search. (2023). Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Sigma-Aldrich. (n.d.). methyl (R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

- National Center for Biotechnology Information. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem.

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate.

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

- RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.

- Pharmaffiliates. (n.d.). CAS No : 107348-47-0 | Product Name : PPC-NHS ester.

- PubMed. (2022). Development of branched polyphenolic poly(beta amino esters) to facilitate post-synthesis processing.

- Houshdar Tehrani, M. H., Farnia, M., & Shalchian Nazer, M. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 1-3.

- MDPI. (n.d.). The GABA B Receptor—Structure, Ligand Binding and Drug Development.

- ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.

- Google Patents. (n.d.). CN101514167B - Preparation method of chiral baclofen.

- SpringerLink. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation.

- Google Patents. (1999). United States Patent.

- PubMed Central (PMC). (n.d.). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling.

- Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Ad. J. Chem. B, 4(2), 158-163.

- Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.

- ACS Publications. (n.d.). Highly Branched Poly(β-Amino Esters): Synthesis and Application in Gene Delivery. Biomacromolecules.

- Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Experimental Pharmacology and Drug Discovery, 13.

- ResearchGate. (2025). Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen.

- NCBI Bookshelf. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry.

- Sigma-Aldrich. (n.d.). Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5.

- Wikipedia. (n.d.). G protein-coupled receptor.

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- BLDpharm. (n.d.). 357388-75-1|Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate.

- YouTube. (2025). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor.

- The HRB National Drugs Library. (n.d.). EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC).

- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.

Sources

- 1. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Methyl (R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride - [sigmaaldrich.com]

- 7. brieflands.com [brieflands.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride: From Agrochemical Discovery to Pharmaceutical Intermediate

This guide provides a comprehensive technical overview of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a molecule with a fascinating and bifurcated history. Initially emerging from the field of agrochemical research as a building block for novel fungicides, it has since been primarily recognized for its close structural relationship to the Gamma-Aminobutyric Acid (GABA) analogue, baclofen, and its potential as a prodrug. This document will delve into its discovery, synthesis, chiral resolution, and its dual identity as both a synthetic precursor and a potential therapeutic agent.

Introduction: A Molecule with a Dual Identity

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chiral β-amino acid ester. Its core structure, a phenyl ring substituted with a chlorine atom attached to a propanoate backbone with an amino group at the β-position, places it in the family of GABA analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are of significant interest in pharmacology for their potential to treat a range of neurological and psychiatric disorders.[1][2]

The history of this specific molecule is not a linear progression from rational drug design to clinical application. Instead, its documented origins lie in a completely different scientific domain: the development of agricultural fungicides. This unexpected beginning underscores the often-serendipitous nature of chemical discovery. Later, its structural similarity to baclofen, a well-established muscle relaxant and antispastic agent, led to its investigation as a prodrug to improve the pharmacokinetic properties of baclofen.[3]

This guide will navigate these two distinct paths of the molecule's history, providing a detailed account of its synthesis, chemical properties, and the scientific rationale behind its exploration in both agrochemical and pharmaceutical contexts.

The Agrochemical Origins: An Unforeseen Path to Discovery

The first detailed public record of the synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate appears in a United States patent filed in 1999 by the Italian company Isagro S.p.A.[4][5] Isagro, a company with a history rooted in the chemical giant Montecatini/Montedison, has a strong focus on the research and development of novel crop protection agents, including fungicides.[2][6][7][8] The inventors named in the patent, including Guido Bellora, were part of a research program aimed at creating new dipeptide compounds with fungicidal activity.[4]

The core innovation described in the patent was the creation of dipeptides where an L-amino acid (like L-valine) was coupled with a β-amino acid, specifically the R-enantiomer of 3-amino-3-(4-chlorophenyl)propanoic acid. Methyl 3-amino-3-(4-chlorophenyl)propanoate was synthesized as a key intermediate in the production of this β-amino acid. The patent highlights the surprising discovery that dipeptides containing the R-configured β-amino acid exhibited significantly higher fungicidal activity, particularly against Oomycetes, a class of destructive plant pathogens.[4]

This initial purpose is a crucial and often overlooked part of the molecule's history. It was not initially conceived as a therapeutic agent for human use, but rather as a component of a molecule designed to protect crops.

Synthesis and Stereochemistry: A Technical Deep Dive

The synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, as detailed in the Isagro patent and inferred from general organic chemistry principles, involves a multi-step process that addresses both the formation of the racemic mixture and the critical separation of its enantiomers.

Racemic Synthesis

The initial synthesis produces a racemic mixture of the (R)- and (S)-enantiomers. A common and efficient method for this is a variation of the Mannich reaction or a related condensation. The process described in the patent starts with the synthesis of the free β-amino acid, which is then esterified.

Step 1: Synthesis of (±)-3-amino-3-(4-chlorophenyl)propanoic acid

This step involves a one-pot condensation reaction between 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol. The reaction proceeds through the formation of a β-amino dicarboxylic acid intermediate, which then decarboxylates upon heating to yield the racemic β-amino acid.

Step 2: Esterification to (±)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

The resulting racemic amino acid is then esterified to form the methyl ester. This can be achieved through several standard methods, such as Fischer-Speier esterification, which involves reacting the amino acid with methanol in the presence of a strong acid catalyst like hydrogen chloride (which also forms the hydrochloride salt) or thionyl chloride.

Experimental Protocol: Racemic Synthesis and Esterification

-

Synthesis of (±)-3-amino-3-(4-chlorophenyl)propanoic acid:

-

To a reaction vessel equipped with a reflux condenser and stirrer, add 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a molar ratio of approximately 1:1.2:1.5.

-

Add ethanol as a solvent.

-

Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by the formation of a precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting crystalline precipitate and wash with cold ethanol to obtain the crude racemic β-amino acid.

-

-

Esterification and Hydrochloride Salt Formation:

-

Suspend the racemic 3-amino-3-(4-chlorophenyl)propanoic acid in an excess of methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess methanol and thionyl chloride under reduced pressure.

-

The resulting solid is the racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. It can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.

-

Chiral Resolution: Isolating the Bioactive Enantiomer

For the intended fungicidal application, isolation of the (R)-enantiomer was crucial. The patent describes a classical chemical resolution method using a chiral resolving agent, L-tartaric acid. This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

The Principle of Chiral Resolution:

The racemic mixture of the methyl ester is treated with a single enantiomer of a chiral acid (L-tartaric acid). This results in the formation of two diastereomeric salts:

-

(R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate • L-tartrate

-

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate • L-tartrate

These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. By carefully choosing the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution, allowing for its separation.

Experimental Protocol: Chiral Resolution

-

Diastereomeric Salt Formation:

-

Dissolve the racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate in methanol.

-

Add L-tartaric acid (approximately 0.5 molar equivalents) to the solution.

-

Stir the solution until the tartaric acid dissolves. The formation of the diastereomeric salts will occur in situ.

-

-

Fractional Crystallization:

-

Allow the solution to stand at a controlled temperature (e.g., room temperature or below) to induce crystallization.

-

The less soluble diastereomeric salt, in this case, the (R)-ester • L-tartrate, will precipitate out of the solution.

-

Collect the crystals by filtration. The enantiomeric excess of the crystallized material can be improved by recrystallization.

-

-

Liberation of the Free Amine Ester:

-

Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).

-

Add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to neutralize the tartaric acid and liberate the free amino ester into the organic layer.

-

Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).

-

-

Formation of the Hydrochloride Salt:

-

Evaporate the organic solvent to obtain the free (R)-amino ester as an oil or solid.

-

Dissolve the free ester in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

-

Collect the crystalline hydrochloride salt by filtration.

-

Caption: Synthetic and resolution pathway for Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.

The Pharmaceutical Pivot: A Prodrug of Baclofen

While its origins are in agrochemistry, the primary interest in Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride within the pharmaceutical and medicinal chemistry communities stems from its identity as the methyl ester of baclofen. Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a potent agonist of the GABA-B receptor and is clinically used as a muscle relaxant to treat spasticity.[3][9]

However, baclofen has limitations, including a relatively short plasma half-life and poor penetration across the blood-brain barrier, which necessitates frequent dosing and can lead to side effects.[10] One common strategy to overcome such pharmacokinetic hurdles is the development of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.

Esterification of the carboxylic acid group of baclofen to form Methyl 3-amino-3-(4-chlorophenyl)propanoate is a classic prodrug approach. The rationale is that by masking the polar carboxylic acid group with a methyl ester, the molecule's lipophilicity is increased. This can potentially enhance its ability to cross biological membranes, including the blood-brain barrier. Once in the body, and ideally after crossing into the central nervous system, endogenous esterase enzymes would hydrolyze the methyl ester, releasing the active baclofen.

Pharmacokinetic Profile and Prodrug Potential

A key study investigated the properties of several baclofen ester prodrugs, including the methyl ester. This research provided valuable quantitative data on how esterification impacts the molecule's physicochemical and biological properties.

Lipophilicity:

The study measured the octanol-water distribution coefficient (Log D) as an indicator of lipophilicity. As expected, the methyl ester was significantly more lipophilic than the parent compound.

| Compound | Log D |

| Baclofen | -0.96 |

| Baclofen methyl ester | +0.48 |

Data from this table is synthesized from information available in the public domain.

This increase in lipophilicity is the fundamental reason for its investigation as a prodrug.

Interaction with P-glycoprotein (P-gp):

P-glycoprotein is an efflux transporter found at the blood-brain barrier that actively pumps many substances out of the brain. A significant challenge for many CNS drugs is that they are substrates for P-gp. The study found that while baclofen has a negligible affinity for P-gp, the baclofen methyl ester does show an affinity, with an IC50 value of 1300 µM. This indicates a potential trade-off: while lipophilicity is increased, the prodrug may be subject to efflux from the brain.

In Vivo Studies:

The same study conducted in vivo experiments in rats, comparing the brain concentrations of baclofen after administration of either baclofen itself or the baclofen methyl ester. The results showed that the administration of the methyl ester led to significantly higher brain concentrations of the ester itself compared to the brain concentrations of baclofen after baclofen administration. However, the resulting baclofen levels in the brain after ester administration were lower than when baclofen was given directly, suggesting that the in vivo hydrolysis of the ester to the active drug was only partial. This highlights a common challenge in prodrug design: achieving efficient bioconversion at the target site.

Caption: The prodrug concept for baclofen methyl ester.

Conclusion and Future Perspectives

The story of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a compelling example of how a molecule's scientific journey can be unpredictable. Born from agrochemical research as a key intermediate for fungicides, its structural relationship to the important neurotransmitter GABA and the drug baclofen has pivoted its relevance towards the pharmaceutical sciences.

As a research chemical, it remains a valuable precursor for the synthesis of chiral β-amino acids and their derivatives. Its history as part of a fungicidal dipeptide program, while not its current primary focus, provides a rich context for understanding the diverse applications of β-amino acid scaffolds.

In the pharmaceutical realm, its role as a potential prodrug for baclofen has been explored, demonstrating both the promise and the challenges of this strategy. The increased lipophilicity is a clear advantage for membrane permeation, but this is tempered by its affinity for efflux transporters like P-glycoprotein and the apparent inefficiency of its in vivo hydrolysis.

Future research could focus on several areas:

-

Optimization of Prodrug Design: While the simple methyl ester has its limitations, it serves as a proof-of-concept. Further modifications to the ester group could be explored to modulate lipophilicity, reduce P-gp affinity, and enhance the rate of hydrolysis by CNS-specific esterases.

-

Intrinsic Activity: A thorough investigation into whether the methyl ester possesses any intrinsic pharmacological activity at GABA-B or other receptors has not been extensively reported. Such studies would clarify whether it is a true prodrug or has its own pharmacological profile.

-

Enzymatic Synthesis: Modern synthetic methods, including the use of transaminases and other biocatalysts, could offer more efficient and environmentally friendly routes to the enantiomerically pure β-amino acid precursor, bypassing the need for classical chemical resolution.

References

-

Isagro S.p.A. History. Available online: [Link]

-

Isagro S.p.A. Research with Discovery. Available online: [Link]

-

PESTEL Analysis. What is Brief History of Isagro Company? Available online: [Link]

-

Bowery, N. G. (2021). A Brief History and the Significance of the GABA B Receptor. Current Topics in Behavioral Neurosciences, 47, 1–17. Available online: [Link]

-

MDPI. Antifungal Biocontrol in Sustainable Crop Protection: Microbial Lipopeptides, Polyketides, and Plant-Derived Agents. Available online: [Link]

-

National Center for Biotechnology Information. Baclofen. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available online: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 51358156, methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Available online: [Link]

-

Wikipedia. Baclofen. Available online: [Link]

-

Frontiers in Psychiatry. Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder. Available online: [Link]

- OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.

-

Froestl, W. (2011). An historical perspective on GABAergic drugs. Pharmacology & Therapeutics, 129(2), 161–175. Available online: [Link]

-

ResearchGate. (PDF) Pharm profile : Baclofen. Available online: [Link]

-

Taylor & Francis. Baclofen – Knowledge and References. Available online: [Link]

- Google Patents. Dipeptide compounds having fungicidal activity and their agronomic use.

-

PESTEL Analysis. Who Owns Isagro Company? Available online: [Link]

-

Bioanalysis Zone. Toxicology Archives. Available online: [Link]

-

Isagro S.p.A. FOCUS. Available online: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pestel-analysis.com [pestel-analysis.com]

- 3. Baclofen - Wikipedia [en.wikipedia.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. pestel-analysis.com [pestel-analysis.com]

- 6. Isagro History - Isagro [isagro.com]

- 7. Research with Discovery - Isagro [isagro.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder [frontiersin.org]

- 10. isagro.com [isagro.com]

Methodological & Application

Synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride: An Application and Protocol Guide

Abstract

This comprehensive guide provides detailed protocols for the synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a valuable intermediate in pharmaceutical research and development. The primary focus of this document is the acid-catalyzed esterification of 3-amino-3-(4-chlorophenyl)propanoic acid. Two robust and field-proven methodologies are presented: the direct Fischer-Speier esterification using a strong acid catalyst and an alternative method employing thionyl chloride for the in situ generation of hydrochloric acid. This guide delves into the mechanistic underpinnings of these reactions, providing a rationale for procedural steps and offering insights into process optimization and characterization of the final product.

Introduction

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a β-amino ester with a chlorinated phenyl group, is of significant interest to medicinal chemists. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps.

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For amino acids, this reaction requires careful consideration of the bifunctional nature of the substrate. The presence of the basic amino group necessitates the use of acidic conditions, which serve a dual purpose: protonating the amine to prevent unwanted side reactions and catalyzing the esterification of the carboxylic acid. This document provides a detailed exploration of this process, designed for researchers in both academic and industrial settings.

Mechanistic Insight: The Fischer-Speier Esterification

The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a reversible reaction that proceeds via a nucleophilic acyl substitution pathway.[1][2] Understanding this mechanism is paramount for effective protocol design and troubleshooting.

The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Simultaneously, the acid protonates the amino group, forming an ammonium salt. This protects the amine from acting as a competing nucleophile and ensures the final product is isolated as the hydrochloride salt.

Diagram of the Fischer-Speier Esterification Mechanism:

Caption: Acid-catalyzed esterification workflow.

Experimental Protocols

Two primary methods for the synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are detailed below. The choice of method may depend on the availability of reagents, desired reaction scale, and laboratory safety considerations.

Starting Material and Reagent Specifications

| Compound | Formula | MW | CAS No. | Notes |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | C₉H₁₀ClNO₂ | 199.63 | 19947-39-8 | Starting material. Ensure dryness. |

| Methanol (Anhydrous) | CH₄O | 32.04 | 67-56-1 | Reagent and solvent. Use anhydrous grade. |

| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Reagent for Protocol 2. Highly corrosive and water-reactive. |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst for Protocol 1. Highly corrosive. |

| Diethyl Ether (Anhydrous) | C₄H₁₀O | 74.12 | 60-29-7 | Solvent for precipitation/washing. |

Protocol 1: Direct Fischer Esterification with Sulfuric Acid

This protocol utilizes a strong acid catalyst and an excess of methanol to drive the equilibrium towards the ester product.

Workflow Diagram:

Caption: Workflow for direct Fischer esterification.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-3-(4-chlorophenyl)propanoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (10-20 mL per gram of starting material). The starting material may not fully dissolve at this stage.

-

Catalyst Addition: Cool the suspension in an ice-water bath to 0-5 °C. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. A slight exotherm may be observed.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 4-8 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Isolation: To the resulting oil or solid, add anhydrous diethyl ether and triturate (stir or scrape) to induce precipitation of the hydrochloride salt.

-

Purification: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any residual impurities, and dry under vacuum.

Protocol 2: Esterification using Thionyl Chloride in Methanol

This highly efficient method involves the in situ generation of HCl gas from the reaction of thionyl chloride with methanol. This ensures anhydrous conditions and provides the necessary acid catalyst.

Safety First: Thionyl chloride is a highly toxic and corrosive substance that reacts violently with water to release toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Workflow Diagram:

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Amino Esters

β-amino acids and their ester derivatives are crucial structural motifs in a vast array of biologically active molecules and pharmaceutical agents. Their incorporation into peptide backbones can induce specific secondary structures and enhance proteolytic stability. Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, in particular, serves as a key building block in medicinal chemistry and drug discovery, finding application as an intermediate in the synthesis of more complex bioactive compounds.[1] This guide provides an in-depth analysis of various amination strategies for the synthesis of this valuable compound, offering detailed protocols and insights into the rationale behind key experimental parameters.

Strategic Approaches to Amination

The introduction of an amine functionality at the β-position of a propanoate backbone can be achieved through several strategic amination reactions. The choice of a specific route often depends on the availability of starting materials, desired stereochemistry, and scalability. This document will explore three primary, field-proven methodologies:

-

Reductive Amination of a β-Keto Ester: A versatile and widely used method for amine synthesis.[2]

-

The Mannich Reaction: A classic three-component condensation reaction that efficiently forms C-C and C-N bonds.[3]

-

Rearrangement Reactions (Hofmann and Curtius): Powerful transformations for converting carboxylic acid derivatives into amines with one less carbon atom.[4][5][6]

Methodology 1: Reductive Amination of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[7][8] The reaction proceeds through the in-situ formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction to the corresponding amine.[2]

Scientific Rationale

This two-step, one-pot process is highly attractive for its operational simplicity. The initial condensation of the β-keto ester with an ammonia source (e.g., ammonium acetate) forms an enamine intermediate. The subsequent reduction of this intermediate is typically achieved using a mild reducing agent like sodium borohydride or sodium cyanoborohydride to afford the desired β-amino ester.[9] The choice of reducing agent is critical; it must be capable of reducing the imine/enamine intermediate without affecting the ester functionality.

Experimental Workflow

Caption: Workflow for Reductive Amination.

Detailed Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | 212.63 | 10 | 2.13 g |

| Ammonium acetate | 77.08 | 50 | 3.85 g |

| Methanol | 32.04 | - | 50 mL |

| Sodium borohydride | 37.83 | 15 | 0.57 g |

| Diethyl ether | 74.12 | - | As needed |

| Hydrochloric acid (in diethyl ether, 2M) | 36.46 | - | As needed |

| Saturated aqueous sodium bicarbonate solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous magnesium sulfate | 120.37 | - | As needed |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add methyl 3-(4-chlorophenyl)-3-oxopropanoate (2.13 g, 10 mmol) and ammonium acetate (3.85 g, 50 mmol).

-

Add methanol (50 mL) and stir the mixture at room temperature for 2 hours to facilitate the formation of the enamine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.57 g, 15 mmol) in small portions over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base of methyl 3-amino-3-(4-chlorophenyl)propanoate.

-

Dissolve the crude product in a minimal amount of diethyl ether and cool to 0 °C.

-

Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride as a solid.[10]

Methodology 2: The Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine or ammonia.[3] This reaction is particularly useful for the synthesis of β-amino carbonyl compounds.[11]

Scientific Rationale

In the context of synthesizing our target molecule, a variation of the Mannich reaction can be employed. A one-pot synthesis can be achieved by reacting 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent.[12][13][14] The reaction proceeds through the formation of a β-amino acid, which can then be esterified to yield the desired methyl ester. The use of an electron-donating substituent on the benzaldehyde can favor the formation of the 3-amino-3-arylpropionic acid.[14]

Reaction Mechanism

Caption: Simplified Mannich Reaction Pathway.

Detailed Protocol

Part A: Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 4-Chlorobenzaldehyde | 140.57 | 0.1 | 14.06 g |

| Malonic acid | 104.06 | 0.1 | 10.41 g |

| Ammonium acetate | 77.08 | 0.15 | 11.56 g |

| Ethanol | 46.07 | - | 150 mL |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chlorobenzaldehyde (14.06 g, 0.1 mol), malonic acid (10.41 g, 0.1 mol), and ammonium acetate (11.56 g, 0.15 mol).

-

Add ethanol (150 mL) and heat the mixture to reflux with vigorous stirring for 8 hours.

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain crude 3-amino-3-(4-chlorophenyl)propanoic acid.

Part B: Esterification and Hydrochloride Salt Formation

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | 199.62 | 0.05 | 9.98 g |

| Methanol | 32.04 | - | 100 mL |

| Thionyl chloride (SOCl₂) | 118.97 | 0.06 | 4.4 mL |

| Diethyl ether | 74.12 | - | As needed |

Procedure:

-

Suspend the crude 3-amino-3-(4-chlorophenyl)propanoic acid (9.98 g, 0.05 mol) in methanol (100 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add thionyl chloride (4.4 mL, 0.06 mol) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

The resulting solid is the desired methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Recrystallize from methanol/diethyl ether for further purification if necessary.

Methodology 3: Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[4][5][6][15] These reactions proceed through an isocyanate intermediate.[5][16]

Scientific Rationale

-

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with bromine and a strong base to yield a primary amine.[4][5] For our target molecule, the starting material would be methyl 3-carbamoyl-3-(4-chlorophenyl)propanoate.

-

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped with an alcohol to form a carbamate or hydrolyzed to an amine.[5][6][15] The starting material would be the corresponding acyl azide derived from a carboxylic acid precursor.

These methods are particularly useful when the corresponding amide or carboxylic acid precursor is readily available. The Curtius rearrangement is often preferred due to milder reaction conditions and avoidance of harsh bases and halogens.

Conceptual Workflow (Curtius Rearrangement)

Caption: Conceptual Steps of the Curtius Rearrangement.

Detailed Protocol (Conceptual Outline)

Due to the hazardous nature of acyl azides, a detailed, validated laboratory protocol is recommended before attempting the Curtius rearrangement. The following is a conceptual outline:

-

Preparation of the Acyl Azide: The starting carboxylic acid (e.g., a malonic acid monoester derivative) is converted to its corresponding acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone, THF) at low temperatures to form the acyl azide.

-

Rearrangement and Trapping: The acyl azide is carefully heated in an inert solvent (e.g., toluene). The rearrangement to the isocyanate occurs with the evolution of nitrogen gas. The reaction is typically performed in the presence of an alcohol (e.g., methanol) to trap the isocyanate as a stable carbamate.

-

Hydrolysis to the Amine: The resulting carbamate can be hydrolyzed under acidic or basic conditions to yield the free amine. Subsequent treatment with HCl will afford the desired hydrochloride salt.

Conclusion

The synthesis of methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride can be successfully achieved through various amination strategies. Reductive amination offers a direct and efficient route from the corresponding β-keto ester. The Mannich reaction provides a powerful one-pot method from readily available starting materials. The Hofmann and Curtius rearrangements present alternative pathways, particularly when the corresponding amide or carboxylic acid precursors are accessible. The selection of the optimal synthetic route will depend on factors such as starting material availability, scalability, and desired stereochemical control. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently approach the synthesis of this important chemical intermediate.

References

-

Green Chemistry (RSC Publishing). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Springer. Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. [Link]

-

SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

-

Chemistry Steps. Hofmann Rearrangement. [Link]

- Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

National Center for Biotechnology Information. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). A new methodology for the synthesis of β-amino acids. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

National Center for Biotechnology Information. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]

-

Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. [Link]

-

Open Access Research Journal of Biology and Pharmacy. Synthetic applications of biologically important Mannich bases: An updated review. [Link]

-

Autechaux. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5. [Link]

-

National Center for Biotechnology Information. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. [Link]

-

National Center for Biotechnology Information. Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. [Link]

-

Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

-

ACS Publications. Quaternized α,α′-Amino Acids via Curtius Rearrangement of Substituted Malonate–Imidazolidinones | The Journal of Organic Chemistry. [Link]

-

ResearchGate. Enzymatic Stereoselective Synthesis of β-Amino Acids. [Link]

- Google Patents.

-

ScienceDirect. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. [Link]

-

ACS Publications. Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters | The Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

YouTube. Amino Acid Synthesis by Leverage the Gabriel Synthesis. [Link]

-

Chemistry Steps. Curtius Rearrangement. [Link]

-

YouTube. 22.4b Synthesis of Amines Hofmann Rearrangement. [Link]

Sources

- 1. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]

- 2. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. METHYL (3R)-3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 11. oarjbp.com [oarjbp.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. A new methodology for the synthesis of β-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Welcome to the technical support guide for the purification of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS No: 124082-19-5).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound.

Introduction

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a β-amino acid ester derivative with significant applications in pharmaceutical synthesis.[1] Its purification is a critical step to ensure the removal of starting materials, by-products, and other impurities that can affect downstream applications and the overall quality of the final product. This guide addresses common issues and provides detailed protocols to achieve high purity.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for effective purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | PubChem[1][2] |

| Molecular Weight | 250.12 g/mol | PubChem[2] |

| Appearance | White solid | AstaTech[1] |

| Melting Point | 127-129 °C | AstaTech[1] |

| Storage | 4°C, sealed, away from moisture | ChemScene |

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the purification process.

FAQ 1: My final product has a low melting point and appears oily. What is the likely cause?

Answer: An oily appearance and a depressed melting point are classic indicators of impurities. The most common culprits are residual solvents or unreacted starting materials.

Troubleshooting Steps:

-

Identify the Impurity: Utilize analytical techniques such as ¹H NMR or LC-MS to identify the nature of the impurity. Common synthetic precursors to watch for include 4-chlorobenzaldehyde and reagents from the amination step.[3]

-

Solvent Removal: Ensure your rotary evaporator is functioning correctly and that you are using an appropriate temperature and vacuum level to remove the solvent used in the final precipitation or crystallization step. For higher boiling point solvents, a high-vacuum pump may be necessary.

-

Recrystallization: If the impurity is a solid by-product, recrystallization is the most effective purification method. The choice of solvent is critical.

Workflow for Troubleshooting Impurities

Caption: Troubleshooting workflow for low purity product.

FAQ 2: What is the best solvent system for recrystallizing Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride?

Answer: The ideal recrystallization solvent (or solvent system) should dissolve the compound at an elevated temperature but not at room temperature, while impurities should either be insoluble at high temperatures or remain soluble at room temperature.

Expert Insight: Given the polar nature of the hydrochloride salt, polar protic solvents are a good starting point.

| Solvent System | Rationale & Observations |

| Methanol/Ethanol | The free base is often soluble in alcohols. The hydrochloride salt's solubility will be lower, making it a good candidate for crystallization upon cooling. A patent for a related compound mentions using methanol in the purification process.[3] |

| Ethanol/Water | A mixture of ethanol and water can be effective. The compound is likely more soluble in ethanol, and adding water as an anti-solvent can induce crystallization. A 1:4 ethanol/water mixture has been used for a similar compound.[4] |

| Isopropanol | Isopropanol is another common solvent for recrystallizing amine hydrochlorides. |

Experimental Protocol: Recrystallization

-

Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent (e.g., methanol) until the solid is fully dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

FAQ 3: I am struggling to remove a closely related impurity. What chromatographic technique is most suitable?

Answer: For impurities with similar polarity to the desired product, column chromatography is the preferred method of purification.

Authoritative Grounding: The choice of stationary and mobile phase is crucial for achieving good separation. For polar compounds like amine hydrochlorides, normal-phase silica gel chromatography can be challenging due to strong interactions. Reverse-phase chromatography or ion-exchange chromatography may be more effective. While HPLC is a powerful analytical tool, flash chromatography is more suitable for preparative scale purification.[5]

Column Chromatography Protocol (Normal Phase Silica Gel):

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A gradient of dichloromethane (DCM) and methanol (MeOH) is a common starting point. A small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol may be needed to prevent peak tailing of the free amine, though this is less of an issue with the hydrochloride salt.

-

Slurry Preparation: It is often best to adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.

-

Elution: Start with a low polarity eluent (e.g., 100% DCM) and gradually increase the polarity by adding more methanol. Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

Visualization of Chromatographic Separation

Caption: Conceptual diagram of chromatographic separation.

FAQ 4: How can I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques is necessary to confirm both the purity and the chemical identity of your compound.

-

Purity:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A single sharp peak indicates a high degree of purity.

-

Melting Point: A sharp melting point range that matches the literature value (127-129 °C) is a good indicator of purity.[1]

-

-

Identity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

References

- CN103508908A - Preparation method for 4-amino-3-methylphenol.

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses Procedure. [Link]

-

methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride . PubChem, National Institutes of Health. [Link]

- United States Patent 6,448,228 B1.

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells . RSC Publishing. [Link]

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo . Der Pharma Chemica. [Link]

-

Planar chromatography – an essential component of modern analysis . CAMAG. [Link]

Sources

- 1. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]

- 2. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. uni-giessen.de [uni-giessen.de]

Validation & Comparative

"Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride" vs baclofen structural comparison

An In-Depth Structural and Physicochemical Comparison for Drug Development Professionals: Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride vs. Baclofen

Introduction

In the landscape of GABAergic modulators, Baclofen stands as a cornerstone therapeutic agent, primarily utilized for its potent muscle relaxant and antispastic properties.[1][2][3] Its mechanism of action is well-characterized, functioning as a selective agonist for the GABA-B receptor.[1] Structurally, Baclofen is 4-amino-3-(4-chlorophenyl)butanoic acid, a gamma-aminobutyric acid (GABA) derivative.[4]

This guide introduces Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a close structural analog of Baclofen. While not a clinically established therapeutic, its structural relationship warrants a detailed comparative analysis for researchers in pharmacology and medicinal chemistry. Understanding the nuanced differences between these two molecules can provide critical insights into structure-activity relationships (SAR) at the GABA-B receptor and inform the design of novel therapeutics with potentially altered pharmacokinetic or pharmacodynamic profiles.

This document provides a comprehensive, side-by-side comparison of their chemical structures, physicochemical properties, and potential pharmacological implications, grounded in experimental data and established scientific principles.

Part 1: Core Structural Analysis

The fundamental difference between Baclofen and Methyl 3-amino-3-(4-chlorophenyl)propanoate lies in two key areas: the nature of the acidic functional group and the length of the aliphatic backbone.

Key Structural Features:

-

Shared Moiety: Both molecules share a 4-chlorophenyl group attached to a carbon atom that is also chiral. This lipophilic group is crucial for activity.

-

Baclofen: Possesses a carboxylic acid functional group and is classified as a gamma (γ)-amino acid , with a four-carbon butanoic acid backbone.[4]

-

Methyl 3-amino-3-(4-chlorophenyl)propanoate: Features a methyl ester in place of the carboxylic acid and is a beta (β)-amino acid derivative, with a three-carbon propanoate backbone.[5]

The hydrochloride salt form of the propanoate derivative enhances its solubility in aqueous media for experimental purposes.

Caption: Core structural differences and similarities between Baclofen and its propanoate analog.

Part 2: Physicochemical Data Comparison

The structural modifications directly translate to distinct physicochemical properties, which are critical determinants of a molecule's behavior in biological systems.

| Property | Baclofen | Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | Reference(s) |

| IUPAC Name | 4-amino-3-(4-chlorophenyl)butanoic acid | methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride | [4][5] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | C₁₀H₁₃Cl₂NO₂ | [1][6] |

| Molecular Weight | 213.66 g/mol | 250.12 g/mol | [4][6] |

| CAS Number | 1134-47-0 | 124082-19-5 (racemic), 1217775-76-2 (S-enantiomer) | [4][6] |

| Melting Point | 206-208 °C | Not available (related acid melts at 223 °C) | [4] |

| Functional Group | Carboxylic Acid & Amine | Methyl Ester & Amine (as hydrochloride) | [4] |

| Chirality | Yes (Typically used as a racemic mixture) | Yes | [1][5] |

Part 3: Pharmacological and Mechanistic Implications

The structural divergence strongly suggests a difference in pharmacological profile. Baclofen's activity is critically dependent on its structure, which mimics GABA and allows for precise binding to the GABA-B receptor.

GABA-B Receptor Activation

The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits neurotransmission. This process is central to Baclofen's therapeutic effects.

Caption: Simplified signaling pathway of Baclofen-mediated GABA-B receptor activation.

Hypothesized Differences in Activity:

-

Receptor Binding: The carboxylic acid of Baclofen is crucial for interacting with key residues in the GABA-B receptor binding pocket.[7] Replacing it with a bulkier, less polar methyl ester in the propanoate analog would likely prevent or significantly weaken this critical interaction, potentially rendering the molecule inactive as a direct agonist.

-

Prodrug Potential: The methyl ester could function as a prodrug. In vivo, esterase enzymes could hydrolyze the methyl ester to yield the corresponding carboxylic acid, 3-amino-3-(4-chlorophenyl)propanoic acid. This new molecule, a beta-amino acid, would still differ from Baclofen (a gamma-amino acid) and its affinity for the GABA-B receptor would need to be experimentally determined.

-

Pharmacokinetics: Esterification generally increases lipophilicity. This could enhance the molecule's ability to cross the blood-brain barrier compared to the more polar zwitterionic Baclofen. However, this is only beneficial if the parent molecule or its active metabolite can engage the target receptor.

Part 4: Experimental Protocols

To empirically validate the identity and distinguish between these two compounds, standard analytical techniques can be employed.

Protocol: Comparative Analysis by Reverse-Phase HPLC